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Introduction
Apratastat (formerly TMI-005) is a potent, orally bioavailable dual inhibitor of Tumor Necrosis

Factor-Alpha Converting Enzyme (TACE, also known as ADAM17) and several Matrix

Metalloproteinases (MMPs).[1][2] Initially developed for the treatment of rheumatoid arthritis, its

clinical development for this indication was discontinued due to a lack of efficacy in Phase II

trials.[2] However, recent preclinical studies have reinvigorated interest in apratastat for other

therapeutic areas, including acute lung injury and cancer, owing to its mechanism of action

targeting key inflammatory and tissue remodeling pathways.

These application notes provide a summary of the available data from preclinical animal model

studies of apratastat. Detailed protocols for relevant animal models and a summary of

quantitative findings are presented to aid researchers in the design and interpretation of their

own studies.

Mechanism of Action: TACE/ADAM17 and MMP
Inhibition
Apratastat exerts its effects by inhibiting TACE and MMPs, key enzymes in the processing of

various signaling molecules.
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TACE (ADAM17): This enzyme is responsible for the shedding of the extracellular domain of

several transmembrane proteins, including the pro-inflammatory cytokine TNF-α. By

inhibiting TACE, apratastat blocks the release of soluble TNF-α, a key mediator of

inflammation.[3]

Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases is involved

in the degradation of extracellular matrix components. Their dysregulation is implicated in

various pathological processes, including inflammation, tumor invasion, and angiogenesis.

Apratastat's inhibition of MMPs can modulate these processes.

The signaling pathway below illustrates the central role of TACE/ADAM17 in inflammation, a

key target of apratastat.
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Apratastat inhibits TACE, preventing the release of soluble TNF-α.

Animal Model Studies: Data and Protocols
Apratastat has been evaluated in various animal models, primarily focusing on inflammatory

diseases and cancer.

COVID-19-Related Acute Lung Injury Model (Mouse)
Recent studies have explored the potential of apratastat in mitigating the severe lung

inflammation associated with COVID-19. A common model involves inducing lung injury in mice

using a combination of a viral mimic (Polyinosinic:polycytidylic acid, Poly(I:C)) and the SARS-

CoV-2 spike protein.
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Parameter Control (Vehicle)
Apratastat (10
mg/kg, i.p.)

Outcome

Lung Infiltrating Cells

Neutrophils

(cells/lung)
High Infiltration Significantly Reduced

Reduced Neutrophil

Infiltration[3]

Macrophages

(cells/lung)
High Infiltration Significantly Reduced

Reduced Macrophage

Infiltration[3]

Bronchoalveolar

Lavage Fluid (BALF)

Cells

Neutrophils (cells/mL) High Levels Significantly Reduced
Reduced Neutrophils

in BALF[3]

Macrophages

(cells/mL)
High Levels Significantly Reduced

Reduced

Macrophages in

BALF[3]

T-cells (cells/mL) Elevated Significantly Reduced
Modulation of T-cell

Response[3]

Endothelial Adhesion

Molecules

ICAM-1 Expression Upregulated Significantly Reduced

Decreased

Endothelial

Activation[3]

VCAM-1 Expression Upregulated Significantly Reduced

Decreased

Endothelial

Activation[3]

Pro-inflammatory

Cytokines

TNF-α Levels Elevated Significantly Reduced

Reduced Pro-

inflammatory

Cytokine[3]
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This protocol describes the induction of acute lung injury in mice to model the inflammatory

response seen in severe COVID-19.

Model Induction

Treatment

Analysis (24 hours post-induction)

C57BL/6 Mice

Intratracheal Instillation:
Poly(I:C) + SARS-CoV-2 RBD-S

Apratastat (10 mg/kg, i.p.)
Administered at 4 and 16 hours post-induction

Lung Histology
(H&E Staining)

Flow Cytometry
(Lung and BALF)

Cytokine Analysis
(ELISA)

Click to download full resolution via product page

Workflow for the COVID-19-related acute lung injury mouse model.

Materials:

C57BL/6 mice (8-12 weeks old)

Polyinosinic:polycytidylic acid (Poly(I:C))

Recombinant SARS-CoV-2 Receptor Binding Domain (RBD) of the Spike protein

Apratastat

Sterile, endotoxin-free saline
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Anesthetics (e.g., ketamine/xylazine)

Intratracheal instillation device

Procedure:

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week

prior to the experiment.

Preparation of Induction Reagents: Prepare a solution of Poly(I:C) and SARS-CoV-2 RBD-S

in sterile saline.

Anesthesia: Anesthetize mice via intraperitoneal injection of ketamine and xylazine.

Intratracheal Instillation: Once deeply anesthetized, carefully expose the trachea and

intratracheally instill the Poly(I:C) and RBD-S solution.

Apratastat Administration: At 4 and 16 hours post-induction, administer apratastat (10

mg/kg) or vehicle control via intraperitoneal injection.

Euthanasia and Sample Collection: At 24 hours post-induction, euthanize the mice.

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell and cytokine analysis.

Tissue Harvest: Perfuse the lungs and harvest for histological analysis and flow cytometry.

Analysis:

Histology: Process lung tissue for hematoxylin and eosin (H&E) staining to assess lung

injury, including edema, fibrosis, and leukocyte infiltration.

Flow Cytometry: Prepare single-cell suspensions from lung tissue and BAL fluid to quantify

immune cell populations (neutrophils, macrophages, T-cells).

Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

in BAL fluid or lung homogenates using ELISA or multiplex assays.

Colorectal Cancer Xenograft Model (Mouse)
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The role of MMPs in tumor growth and angiogenesis makes apratastat a candidate for

investigation in oncology. The MC38 colorectal cancer xenograft model is a commonly used

syngeneic model to evaluate anti-tumor therapies.

Parameter Control (Vehicle)
Apratastat (10
mg/kg, p.o.)

Outcome

Tumor Growth Progressive Growth Significantly Inhibited Anti-tumor Activity

Angiogenesis Present Reduced Anti-angiogenic Effect

Lymphangiogenesis Present Reduced
Anti-lymphangiogenic

Effect

Note: While the protocol is established, specific quantitative data for apratastat in the MC38

model beyond a general statement of efficacy is not widely available in public literature.

This protocol outlines the establishment of a subcutaneous colorectal cancer model and

subsequent treatment with apratastat.
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Tumor Implantation

Treatment (once tumors are established)

Analysis

MC38 Colorectal
Cancer Cells

Subcutaneous Injection
into C57BL/6 Mice

Apratastat (10 mg/kg, p.o.)
Once daily for 14 days

Tumor Volume Measurement
(Calipers)

Immunohistochemistry
(Angiogenesis/Lymphangiogenesis markers)

Click to download full resolution via product page

Workflow for the MC38 colorectal cancer xenograft mouse model.

Materials:

C57BL/6 mice (6-8 weeks old)

MC38 murine colorectal cancer cell line

Cell culture reagents (e.g., DMEM, FBS, antibiotics)

Matrigel (optional, for enhancing tumor take)

Apratastat

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

Calipers
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Procedure:

Cell Culture: Culture MC38 cells under standard conditions.

Cell Preparation for Injection: Harvest cells and resuspend in sterile saline or a mixture with

Matrigel at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of C57BL/6

mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with

calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³),

randomize mice into treatment and control groups.

Apratastat Administration: Administer apratastat (10 mg/kg) or vehicle control daily via oral

gavage for 14 consecutive days.

Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice and

excise the tumors.

Analysis:

Tumor Growth Inhibition: Compare the final tumor volumes between the treated and

control groups to calculate the percentage of tumor growth inhibition.

Immunohistochemistry: Process tumor tissues for immunohistochemical staining of

markers for angiogenesis (e.g., CD31) and lymphangiogenesis (e.g., LYVE-1) to assess

the effect of apratastat on the tumor microenvironment.

Rheumatoid Arthritis Models (Rat)
Although clinical development for rheumatoid arthritis (RA) was halted, the animal models used

for its initial preclinical evaluation remain relevant for studying anti-inflammatory compounds.

The two most common models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced

Arthritis (AIA).
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Note: Specific quantitative efficacy data for apratastat in these models is not extensively

available in the public domain. The following are generalized protocols for these RA models.

This model mimics the autoimmune and inflammatory aspects of RA.

Materials:

Lewis or Dark Agouti rats (8-10 weeks old)

Bovine or chicken type II collagen

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

0.1 M acetic acid

Scoring system for arthritis severity (e.g., based on erythema and swelling of paws)

Procedure:

Collagen Emulsion Preparation: Dissolve type II collagen in 0.1 M acetic acid and emulsify

with an equal volume of CFA or IFA.

Primary Immunization: Inject the collagen emulsion intradermally at the base of the tail.

Booster Immunization (optional): A booster injection with collagen in IFA can be given 7-21

days after the primary immunization.

Arthritis Development and Scoring: Monitor the rats for the onset and severity of arthritis,

typically beginning 10-14 days after immunization. Score the paws regularly based on a

scale that assesses redness and swelling.

Treatment: Administer the test compound (e.g., apratastat) prophylactically (starting at or

before immunization) or therapeutically (after the onset of arthritis).

Outcome Measures:

Clinical Score: The primary endpoint is the arthritis score over time.
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Paw Swelling: Measure paw thickness with calipers.

Histopathology: At the end of the study, harvest joints for histological assessment of

inflammation, pannus formation, and cartilage/bone erosion.

Biomarkers: Measure serum levels of inflammatory cytokines and anti-collagen antibodies.

This model induces a rapid and severe inflammatory arthritis.

Materials:

Lewis rats (8-10 weeks old)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Scoring system for arthritis severity

Procedure:

Induction: Inject CFA intradermally into the footpad or the base of the tail.

Arthritis Development and Scoring: A primary inflammatory response occurs at the injection

site, followed by a secondary systemic arthritis in the contralateral and forepaws, typically

appearing 10-14 days after induction. Score the paws for inflammation and swelling.

Treatment: Administer the test compound prophylactically or therapeutically.

Outcome Measures: Similar to the CIA model, assess clinical score, paw swelling,

histopathology, and inflammatory biomarkers.

Conclusion
Apratastat, a dual TACE/MMP inhibitor, demonstrates significant preclinical efficacy in animal

models of acute lung injury and cancer. The provided protocols offer a framework for

researchers to further investigate the therapeutic potential of apratastat and similar

compounds in these and other disease models. While its development for rheumatoid arthritis

was halted, the established RA models remain valuable tools for evaluating novel anti-
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inflammatory agents. The quantitative data from the COVID-19 model, in particular, highlights

the potential of apratastat in mitigating severe inflammatory responses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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